- Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene, Italy, , ,

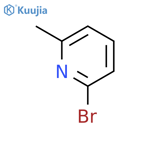

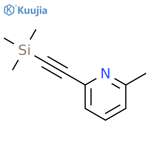

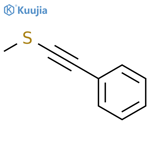

Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)

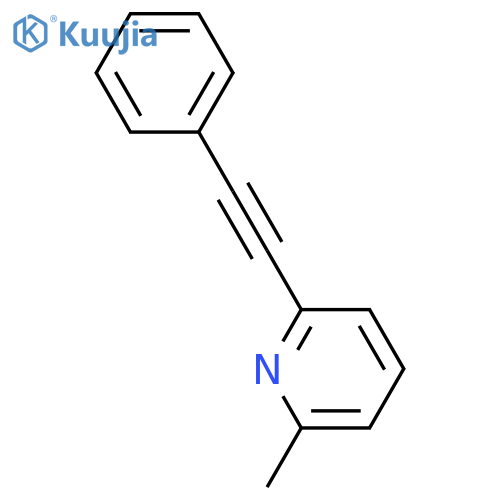

96206-92-7 structure

Nombre del producto:2-methyl-6-(2-phenylethynyl)pyridine

Número CAS:96206-92-7

MF:C14H11N

Megavatios:193.243843317032

MDL:MFCD02262119

CID:800135

2-methyl-6-(2-phenylethynyl)pyridine Propiedades químicas y físicas

Nombre e identificación

-

- Pyridine,2-methyl-6-(2-phenylethynyl)-

- MPEP

- 2-Methyl-6-(phenylethynyl)pyridine

- MPEP HCl

- MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride

- 2-Methyl-6-phenylaethinyl-pyridin

- 2-methyl-6-phenylethynyl-pyridine

- MPEP hydrochoride

- 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)

- 2-Picoline, 6-phenylethynyl- (6CI)

- Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)

- CHEMBL 66654

- 2-methyl-6-(2-phenylethynyl)pyridine

-

- MDL: MFCD02262119

- Renchi: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3

- Clave inchi: NEWKHUASLBMWRE-UHFFFAOYSA-N

- Sonrisas: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1

Atributos calculados

- Calidad precisa: 229.06600

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 0

- Complejidad: 251

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 3.3

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Punto de ebullición: 336.3°C at 760 mmHg

- PSA: 12.89000

- Logp: 3.59180

2-methyl-6-(2-phenylethynyl)pyridine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

2-methyl-6-(2-phenylethynyl)pyridine Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-methyl-6-(2-phenylethynyl)pyridine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855510-100mg |

MPEP |

96206-92-7 | 98% | 100mg |

¥3,988.00 | 2022-01-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023244-10mg |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 98% | 10mg |

¥66 | 2024-07-19 | |

| Life Chemicals | F2167-5303-1g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 1g |

$901.0 | 2023-09-06 | |

| Life Chemicals | F2167-5303-2.5g |

2-methyl-6-(2-phenylethynyl)pyridine |

96206-92-7 | 95% | 2.5g |

$1963.0 | 2023-09-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-5 mg |

MPEP |

96206-92-7 | 99.31% | 5mg |

¥258.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-25 mg |

MPEP |

96206-92-7 | 99.31% | 25mg |

¥968.00 | 2022-04-26 | |

| DC Chemicals | DC1015-1 g |

MPEP |

96206-92-7 | >98.5% | 1g |

$1200.0 | 2022-02-28 | |

| S e l l e c k ZHONG GUO | S2809-10mg |

MPEP |

96206-92-7 | 99.16% | 10mg |

¥566.37 | 2023-10-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-10mg |

MPEP |

96206-92-7 | 98% | 10mg |

¥1168.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-50mg |

MPEP |

96206-92-7 | 98% | 50mg |

¥4488.0 | 2022-04-27 |

2-methyl-6-(2-phenylethynyl)pyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Triphenylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 10 min, rt; 60 °C; cooled

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

1.2 Reagents: Pyrrolidine ; 4 h, 100 °C

Referencia

- Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid, Synlett, 2011, (19), 2844-2848

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ; 1 h, 140 °C

Referencia

- Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710

Synthetic Routes 4

Condiciones de reacción

Referencia

- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254), Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride , X-Phos Solvents: Water ; 24 h, 120 °C

Referencia

- Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water, Synthetic Communications, 2017, 47(10), 961-967

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Triethylamine ; 50 °C

Referencia

- Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Dibutyltin oxide , Azidotrimethylsilane Solvents: Toluene ; 4 h, reflux

Referencia

- Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates, Journal of Organic Chemistry, 2017, 82(11), 5538-5556

Synthetic Routes 8

Condiciones de reacción

Referencia

- Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cuprous chloride Solvents: Methanol ; 10 h, 1 atm, 25 - 28 °C

Referencia

- Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, Green Chemistry, 2018, 20(21), 4859-4864

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 4 h, rt → 80 °C

Referencia

- Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes, Journal of Organometallic Chemistry, 2018, 871, 140-149

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Triethylamine , Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C

Referencia

- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: Palladium diacetate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ; 10 min, rt

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

1.2 rt; 4 h, 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C

Referencia

- A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents, Synthesis, 2010, (12), 2085-2091

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium acetate , Tetrabutylammonium chloride Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Dimethylformamide ; 2.5 min, 120 °C

Referencia

- Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes, Tetrahedron, 2005, 61(10), 2697-2703

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 15 min, 100 °C

Referencia

- Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt → 55 °C; 15 h, 55 °C

Referencia

- Simultaneous rapid reaction workup and catalyst recovery, Green Chemistry, 2016, 18(21), 5769-5772

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Benzoyl chloride Solvents: Benzene

1.2 -

1.2 -

Referencia

- Novel ethynylation of pyridines by a Reissert-Henze-type reaction, Chemistry Letters, 1989, (5), 773-6

Synthetic Routes 17

Condiciones de reacción

Referencia

- Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9

2-methyl-6-(2-phenylethynyl)pyridine Raw materials

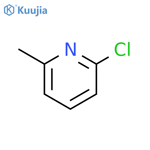

- 2-Bromo-6-methylpyridine

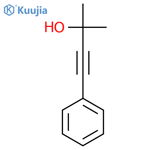

- 2-Methyl-4-phenylbut-3-yn-2-ol

- Benzene, [(methylthio)ethynyl]-

- 2-Chloro-6-methylpyridine

- Phosphoric acid, cyano(6-methyl-2-pyridinyl)phenylmethyl diethyl ester

- Iodobenzene

- 2-Hydrazinyl-6-methylpyridine

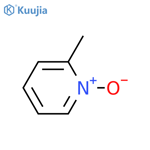

- 2-Picoline N-oxide

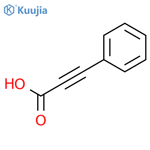

- Phenylpropiolic acid

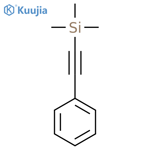

- 1-Phenyl-2-(trimethylsilyl)acetylene

- Pyridine, 2-methyl-6-[(trimethylsilyl)ethynyl]-

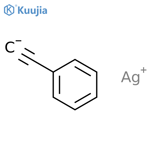

- silver phenylacetylenide

2-methyl-6-(2-phenylethynyl)pyridine Preparation Products

2-methyl-6-(2-phenylethynyl)pyridine Literatura relevante

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine) Productos relacionados

- 13141-42-9(2-(2-phenylethynyl)pyridine)

- 124300-38-5(5-methyl-2-(2-phenylethynyl)pyridine)

- 2807471-20-9((3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane)

- 92246-24-7(Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate)

- 1306753-65-0(1-7-(E)-2-(Dimethylamino)vinyl-2-(methylthio)-1,2,4triazolo1,5-apyrimidin-6-ylethanone)

- 477872-87-0(4-Chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide)

- 27225-00-9(2,7-Naphthyridin-1-amine)

- 2137764-16-8(Imidazo[1,5-a]pyrimidine-8-carboxylic acid, 6-cyclopropyl-1,2,3,4-tetrahydro-, methyl ester)

- 343260-53-7(2-(2-{(prop-2-en-1-yloxy)carbonylamino}acetamido)acetic acid)

- 703-18-4(Phenyl trifluoromethyl sulfoxide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine

Pureza:99%

Cantidad:5g

Precio ($):356.0